molecular formula C13H14N2O3 B2855069 ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 379726-62-2

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2855069
CAS No.: 379726-62-2
M. Wt: 246.266
InChI Key: XBKXRZAFZYJPRC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 379726-62-2) is a pyrrolone derivative characterized by a dihydropyrrole core substituted with an amino group at position 2, a phenyl group at position 1, and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization, as described in prior literature .

The compound’s amino group enhances its reactivity, enabling further derivatization for applications such as antimicrobial agents or polymer precursors. However, its exact biological activity remains underexplored compared to structurally related analogs.

Properties

IUPAC Name

ethyl 5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)10-8-11(16)15(12(10)14)9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKXRZAFZYJPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Antitumor Activity

Research indicates that ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cells, showing a dose-dependent increase in apoptosis markers. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary tests reveal effectiveness against several bacterial strains, including Gram-positive bacteria.

Case Study : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.

Data Summary

Application TypeObserved EffectReferences
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureusMicrobial Pathogenesis Journal

Future Research Directions

Further research is necessary to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To better understand the pathways through which the compound exerts its effects.
  • Formulation Development : To enhance bioavailability and target delivery of the compound in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s properties are influenced by substituents on the pyrrole ring. Key analogs and their differences are summarized below:

Table 1: Structural and Physical Comparison of Pyrrolone Derivatives
Compound Name (CAS/ID) Substituents (Positions) Melting Point (°C) Key Features/Applications References
Target Compound (379726-62-2) 2-amino, 1-phenyl, 3-ethyl ester Not reported High reactivity for derivatization [10]
Ethyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (77356-07-1) 2-methyl, 3-ethyl ester Not reported Simpler structure; used in polymer synthesis [12]
Compound 9j (Antimalarial series) 2-methyl, 5-(trifluoromethyl biphenyl) 170–175 Antimalarial activity [4, 7]
Compound 9m (Antimalarial series) 2-methyl, 5-(4’-trifluoromethyl biphenyl) 188–192 Higher melting point due to bulky substituents [7]
Ethyl 1-(4-methoxyphenyl) analog (sc-353417) 1-(4-methoxyphenyl), 2-amino Not reported Enhanced solubility for drug delivery [11]
Key Observations:
  • Amino vs. Methyl Substitution: The amino group in the target compound (position 2) provides a reactive site for cross-coupling or hydrogen bonding, unlike methyl-substituted analogs (e.g., 9j, 9m) .
  • Phenyl vs.
  • Trifluoromethyl Effects : Compounds with trifluoromethyl groups (e.g., 9j, 9m) exhibit higher melting points (170–192°C) due to increased molecular weight and van der Waals interactions, whereas the target compound’s melting point is unreported .

Spectroscopic and Analytical Data

NMR and HRMS data highlight structural differences:

  • 13C NMR Shifts :
    • Target compound (analog data): δ ~180–185 ppm (carbonyl groups), consistent with dihydropyrrole cores .
    • Compound 9j: δ 184.97 (C=O), 147.66 (aromatic carbons), distinct from the target compound due to trifluoromethyl biphenyl substituents .
  • HRMS : The target compound’s molecular formula (C₁₄H₁₆N₂O₃) differs from analogs like 9j (C₂₀H₁₉F₃N₃O₃, [MH⁺] = 406.1371), emphasizing the impact of substituents on mass .

Biological Activity

Ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 539-03-7

This compound exhibits several biological activities attributed to its structural features:

  • Antiviral Activity : Research indicates that derivatives of pyrrole compounds demonstrate antiviral properties. For instance, related compounds have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . These compounds may inhibit viral replication by interfering with viral enzymes or cellular pathways critical for viral life cycles.
  • Antibacterial Properties : Pyrrole derivatives are known to possess antibacterial activity. Studies have shown that certain pyrrole-based compounds exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Some studies suggest that compounds containing the pyrrole structure can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntiviralVarious pyrrole derivativesEffective against TMV and HSV with varying IC50 values.
AntibacterialPyrrole benzamide derivativesMIC values between 3.12 and 12.5 μg/mL against S. aureus.
Anti-inflammatoryPyrrole analogsModulation of cytokine release in vitro.

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of several pyrrole derivatives, including ethyl 2-amino-5-oxo derivatives, against HSV in vitro. The compounds demonstrated a dose-dependent inhibition of viral replication, with some achieving over 90% reduction in viral titers at optimal concentrations .
  • Antibacterial Screening : In a comparative study, ethyl 2-amino derivatives were tested alongside standard antibiotics against common bacterial strains. The results indicated that certain derivatives had comparable or superior activity to established antibiotics like ciprofloxacin, particularly against resistant strains .
  • Inflammation Modulation : In vitro assays showed that certain pyrrole derivatives could downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a potential role in managing inflammatory diseases .

Q & A

Q. Basic

  • FTIR : Confirms carbonyl (C=O) stretches at ~1705 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹ .
  • NMR : ¹H NMR shows characteristic peaks for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 7.2–7.5 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (C=O: ~1.21 Å) and dihedral angles .

How are crystallographic disorders addressed during refinement of this compound?

Advanced
Disorder in crystal structures (e.g., rotational flexibility of substituents) is managed using SHELXL’s PART instruction to split atoms into multiple positions. WinGX aids in visualizing anisotropic displacement parameters, while ORTEP generates ellipsoid plots to highlight disordered regions . For example, a study resolved phenyl ring disorder by refining occupancy factors to 0.7:0.3 for alternative positions .

What computational methods validate the electronic and geometric properties of this compound?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, confirming electron-withdrawing effects of the carbonyl group. Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic attacks .

How do green chemistry approaches enhance the synthesis of this compound?

Basic
β-cyclodextrin acts as a supramolecular catalyst in aqueous ethanol, reducing waste and energy consumption. This method achieves >80% atom economy and eliminates column chromatography, as products precipitate directly .

What functionalization reactions expand the utility of this pyrrole derivative?

Advanced
The compound undergoes:

  • Nucleophilic substitution : Reacts with alkyl halides to modify the amino group.
  • Cycloaddition : Forms fused heterocycles (e.g., pyrrolo-pyrimidines) under Pd catalysis .
  • Oxidation : Converts the 5-oxo group to a ketone for further cross-coupling reactions .

What mechanistic insights explain regioselectivity in its synthesis?

Advanced
The reaction proceeds via a tandem Knoevenagel–Michael–cyclization mechanism. β-Cyclodextrin stabilizes intermediates through host–guest interactions, directing regioselectivity toward the 2-amino-5-oxo product rather than isomeric forms .

How does this compound compare to structurally similar pyrrole derivatives in reactivity?

Basic
Compared to ethyl 4-hydroxy-2-(4-methoxyphenyl) analogs, the 2-amino substituent increases nucleophilicity, enabling faster alkylation. Substituents on the phenyl ring (e.g., electron-withdrawing groups) reduce reaction rates by 20–30% due to decreased electron density at the reactive site .

How are contradictions in spectral data resolved during characterization?

Advanced
Discrepancies between calculated and observed NMR shifts (e.g., δ 7.5 ppm vs. predicted 7.3 ppm for aromatic protons) are addressed via:

  • Solvent correction : Referencing DMSO-d₆ vs. CDCl₃ effects.
  • Dynamic effects : Variable-temperature NMR identifies tautomeric equilibria.
  • DFT validation : Comparing computed vs. experimental spectra .

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